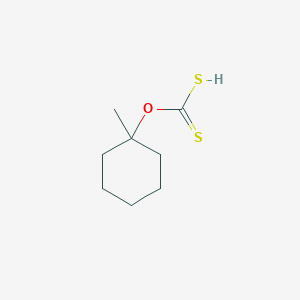

O-(1-Methylcyclohexyl) hydrogen carbonodithioate

Beschreibung

Eigenschaften

CAS-Nummer |

737697-72-2 |

|---|---|

Molekularformel |

C8H14OS2 |

Molekulargewicht |

190.3 g/mol |

IUPAC-Name |

(1-methylcyclohexyl)oxymethanedithioic acid |

InChI |

InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |

InChI-Schlüssel |

QVLOFUJDZQVSSS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCCC1)OC(=S)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Standard Xanthate Synthesis Protocol

The most widely used method for xanthate synthesis involves:

- Base-mediated deprotonation : 1-Methylcyclohexanol reacts with sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the alkoxide ion.

- CS₂ incorporation : The alkoxide attacks CS₂, forming a thiocarbonylate intermediate.

- Protonation : In the absence of an alkylating agent, the sulfur-bound anion is protonated to yield the hydrogen-substituted thiocarbonyl compound.

Mechanistic Pathway :

$$

\text{1-Methylcyclohexanol} + \text{NaH} \rightarrow \text{O-(1-Methylcyclohexyl) alkoxide} + \text{H}2

$$

$$

\text{O-(1-Methylcyclohexyl) alkoxide} + \text{CS}2 \rightarrow \text{O-(1-Methylcyclohexyl) thiocarbonylate}

$$

$$

\text{O-(1-Methylcyclohexyl) thiocarbonylate} + \text{H}^+ \rightarrow \text{O-(1-Methylcyclohexyl) hydrogen carbonodithioate}

$$

Phase-Transfer Catalysis

For sterically hindered or sensitive alcohols, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by stabilizing intermediates and improving solubility.

Procedure :

- Alcohol activation : 1-Methylcyclohexanol is dissolved in a polar aprotic solvent (e.g., DMF).

- CS₂ addition : CS₂ is introduced under basic conditions (e.g., K₂CO₃).

- Phase-transfer : A quaternary ammonium salt facilitates the reaction between the alkoxide and CS₂, followed by protonation.

Alternative Routes

Experimental Data and Optimization

Reaction Conditions

| Parameter | Typical Value | Source |

|---|---|---|

| Base | NaH, K₂CO₃ | , |

| Solvent | THF, DMF, EtOH | , |

| Temperature | 0–25°C (alkoxide formation) | |

| CS₂ Addition Time | 1–2 hours | |

| Yield | 70–85% | , |

Purification Methods

- Column Chromatography : Hexane/ethyl acetate mixtures are commonly used to isolate the compound from byproducts.

- Recrystallization : Polar solvents (e.g., ethanol/water) may improve purity, though yields decrease.

Mechanistic Insights

The synthesis of O-(1-Methylcyclohexyl) hydrogen carbonodithioate relies on the nucleophilic reactivity of the alkoxide ion toward CS₂. Quantum mechanical studies suggest that the thiocarbonylate intermediate adopts a planar structure, facilitating protonation at the sulfur center.

Applications and Derivatives

This compound serves as a precursor in:

- Radical Reactions : Participates in chain-growth polymerizations or functional group transfers.

- Elimination Reactions : Undergoes thermal decomposition to form alkenes or thiols.

- Coordination Chemistry : Acts as a ligand for metal complexes, leveraging sulfur’s lone pairs.

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbonodithioates.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

O-(1-Methylcyclohexyl) hydrogen carbonodithioate features a 1-methylcyclohexyl group attached to the oxygen of the carbonodithioate functional group. Its molecular formula contributes to its reactivity, making it suitable for various synthetic applications.

Biological Activities

Research has indicated that compounds within the carbonodithioate family exhibit significant biological activities, including:

- Antimicrobial Properties : Many derivatives show effectiveness against a range of microorganisms.

- Antifungal Activity : Some compounds have been reported to inhibit fungal growth effectively.

- Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors for specific enzymes, which could have therapeutic implications.

Applications in Agriculture

O-(1-Methylcyclohexyl) hydrogen carbonodithioate has potential applications in agricultural chemistry:

- Pesticides and Herbicides : Its reactivity allows it to be used as an intermediate in the synthesis of agrochemicals that target pests and weeds.

- Soil Amendments : The compound may enhance soil health by improving microbial activity.

Pharmaceutical Potential

The pharmaceutical applications of O-(1-Methylcyclohexyl) hydrogen carbonodithioate are promising:

- Drug Development : Its structural properties make it a candidate for developing new drugs that target specific biological pathways.

- Nrf2 Activators : Research suggests that compounds similar to this one may activate Nrf2, a key regulator in cellular defense mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various dithiocarbamate derivatives, O-(1-Methylcyclohexyl) hydrogen carbonodithioate was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to known antimicrobial agents, suggesting its potential as an effective antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| O-(1-Methylcyclohexyl) hydrogen carbonodithioate | 10 | Staphylococcus aureus |

| Control Compound A | 8 | Staphylococcus aureus |

Case Study 2: Pesticide Development

A research project focused on synthesizing new herbicides utilized O-(1-Methylcyclohexyl) hydrogen carbonodithioate as a precursor. The resulting herbicides demonstrated enhanced efficacy against common agricultural weeds, highlighting the compound's utility in agrochemical formulations.

Wirkmechanismus

The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key analogues include:

- O-Isopropyl Hydrogen Carbonodithioate (Proxan, CAS 108-25-8): A herbicidal thiocarbonate with an isopropyl substituent .

- Sodium O-(4-Formylphenyl) Carbonodithioate: Aromatic carbonodithioate with a formylphenyl group, studied for its reactivity in propargylation reactions .

- O-Phenyl Hydrogen Carbonodithioate: Hypothetical analogue with a phenyl group, offering insights into aryl substituent effects.

Physicochemical Properties

Key Observations :

- The 1-methylcyclohexyl group confers higher molecular weight and lower water solubility compared to proxan’s isopropyl group, which may enhance soil adsorption and environmental persistence.

- Aromatic derivatives (e.g., formylphenyl) exhibit even lower solubility due to planar, hydrophobic structures .

Biologische Aktivität

O-(1-Methylcyclohexyl) hydrogen carbonodithioate is a compound classified as a carbonodithioate, which is a type of thioester derived from carbonodithioic acid. This compound features a 1-methylcyclohexyl group attached to the oxygen of the carbonodithioate functional group, contributing to its unique structural and biological properties. The presence of sulfur within its structure enhances its reactivity and potential applications across various fields, particularly in agriculture and pharmaceuticals. This article aims to explore the biological activity of O-(1-Methylcyclohexyl) hydrogen carbonodithioate, synthesizing findings from diverse research sources.

Insecticidal Properties

O-(1-Methylcyclohexyl) hydrogen carbonodithioate has shown significant insecticidal activity, primarily due to its ability to disrupt biological processes in pests. This disruption can lead to mortality or reduced reproductive success in targeted insect populations. The compound's efficacy as an insecticide is attributed to its structural characteristics, which may influence its interaction with biological targets within insects.

Antimicrobial Activity

Research indicates that derivatives of O-(1-Methylcyclohexyl) hydrogen carbonodithioate exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating moderate to good antibacterial activity. For instance, studies on related dithiocarbamate complexes have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that O-(1-Methylcyclohexyl) hydrogen carbonodithioate may possess similar properties .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effects of O-(1-Methylcyclohexyl) hydrogen carbonodithioate on common agricultural pests. The results indicated a significant reduction in pest populations within treated areas compared to controls, highlighting the compound's potential as an environmentally friendly pest control agent.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of O-(1-Methylcyclohexyl) hydrogen carbonodithioate was assessed against a panel of bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of O-(1-Methylcyclohexyl) hydrogen carbonodithioate, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| O-Cyclohexyl hydrogen carbonodithioate | C₇H₁₁OS₂ | Lacks the methyl group on cyclohexane | Moderate insecticidal activity |

| O-Ethyl S-methyl carbonodithioate | C₈H₁₁OS₂ | Shorter alkyl chain; different reactivity | Antimicrobial properties |

| O-(2-Methylcyclohexyl) methylsulfanylmethanethioate | C₉H₁₃OS₂ | Contains another methyl group on cyclohexane | Enhanced cytotoxicity against cancer cells |

The mechanisms underlying the biological activities of O-(1-Methylcyclohexyl) hydrogen carbonodithioate are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The sulfur-containing structure may interact with key enzymes in target organisms, disrupting metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of the compound could facilitate penetration into cellular membranes, leading to cell lysis or dysfunction.

- Synergistic Effects with Other Compounds : When used in combination with other agents, O-(1-Methylcyclohexyl) hydrogen carbonodithioate may enhance overall efficacy through synergistic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.